molecular formula C12H18ClN3O B1424814 N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride CAS No. 1219957-82-0

N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride

Cat. No.: B1424814
CAS No.: 1219957-82-0
M. Wt: 255.74 g/mol
InChI Key: KXOJRZOJKAIPRW-UHFFFAOYSA-N
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Description

N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride is a chemical compound that features a pyridine ring attached to a piperidine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of 2-pyridylmethylamine with 4-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives with reduced amide groups.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride
  • N-(2-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride

Uniqueness

N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11;/h1-3,6,10,13H,4-5,7-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOJRZOJKAIPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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